N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamicacid4'-(aminocarbonyl)[1,1'-biphenyl]-4-ylester
Description
N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester is a biphenyl-derived carbamate compound characterized by a carbamic acid ester group and an aminocarbonyl substituent. These include low aqueous solubility, biphenyl core stability, and functional group diversity influencing biological and physicochemical behavior .
Properties
IUPAC Name |
[4-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-30(19-20-6-5-9-25(18-20)21-7-3-2-4-8-21)28(32)33-26-16-14-23(15-17-26)22-10-12-24(13-11-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJGYRHAOHORFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester, a compound with significant potential in pharmacology, has garnered attention due to its unique structural properties and biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C25H27N3O3
- CAS Number : 1338574-83-6
Structural Representation
The compound features a biphenyl moiety, which is known for its role in enhancing biological activity through increased lipophilicity and receptor binding affinity.
Research indicates that compounds similar to N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid derivatives often act as G protein-coupled receptor (GPCR) agonists , particularly targeting the 5-HT7 receptor . The GPCRs are crucial in mediating various physiological processes and are significant targets in drug development.
Pharmacological Effects
-
G Protein-Biased Agonism :
- The compound has been reported to exhibit biased agonism towards the 5-HT7 receptor, which can lead to selective activation of G protein signaling pathways while minimizing β-arrestin recruitment. This selectivity may enhance therapeutic efficacy and reduce side effects associated with non-biased agonists .
- Potential Therapeutic Applications :
- Efficacy and Potency :
Case Studies
A review of literature reveals several case studies highlighting the biological activity of related compounds:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound (Hypothetical Structure)
- Core: Biphenyl system with methylcarbamate (N-methylcarbamic acid ester) at the 3-position and 4'-aminocarbonyl substituent.
- Key Groups: Carbamate (ester linkage), aminocarbonyl (amide), and biphenyl aromaticity.
Comparable Compounds
N-[[4-[[(4-Amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]carbamic Acid Methyl Ester (CAS 1013330-79-4)
- Structure: Biphenyl core with 4-aminophenylamide and methylcarbamate groups.
- Molecular Formula : C22H21N3O3; MW : 375.42 g/mol.
- Solubility : 9.8 × 10⁻⁴ g/L (25°C), indicating poor aqueous solubility.
- Density : 1.261 g/cm³.
- Key Difference: Aminophenylamide vs. aminocarbonyl in the target compound .
(R)-tert-Butyl (1-([1,1'-Biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (CAS 1426129-50-1)
- Structure : Biphenyl core with tert-butyl carbamate and hydroxyl groups.
- Molecular Formula: C20H25NO3; MW: 327.42 g/mol.
- Physical Properties : Boiling point 496.8°C, melting point 114–116°C, density 1.1 g/cm³.
4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (CAS 40817-08-1)
Physicochemical Properties
Notes:
- The target compound’s poor solubility mirrors CAS 1013330-79-4, likely due to aromaticity and carbamate hydrophobicity.
- The tert-butyl carbamate (CAS 1426129-50-1) exhibits higher boiling point and melting range, suggesting improved thermal stability .
Preparation Methods
Stepwise Synthesis of Biphenyl Moieties
The synthesis begins with preparing N-methyl-3-biphenylmethylamine via Ullmann coupling between 3-bromobiphenyl and methylamine under CuI/L-proline catalysis. Parallelly, 4-hydroxybiphenyl-4'-carboxamide is synthesized through a Pd-catalyzed Suzuki coupling of 4-bromophenylboronic acid with 4-aminocarbonylphenylboronic ester, followed by hydrolysis.
Carbamate Bond Formation
The carbamate linkage is established using a two-phase system:
-
Reagents : Triphosgene (0.33 equiv) in dichloromethane, with N-methyl-3-biphenylmethylamine (1.0 equiv) and 4-hydroxybiphenyl-4'-carboxamide (1.1 equiv).
-
Conditions : 0°C to room temperature, 12 hours, under N₂ atmosphere.
Patent CA2801101A1 emphasizes the role of Boc protection in preventing unwanted side reactions during carbamate formation, though this specific molecule’s synthesis may omit Boc groups due to the absence of reactive amines.
Synthetic Route 2: Cyanohydrin-Mediated Coupling
Cyanohydrin Intermediate Preparation
A scalable alternative employs acetone cyanohydrin as a coupling mediator:
-
React N-methyl-3-biphenylmethylamine with acetone cyanohydrin (1.5 equiv) in THF at −10°C.
-
Add 4'-isocyanatobiphenyl-4-ol (1.05 equiv) dropwise, followed by DMAP (0.1 equiv).
-
Stir for 6 hours, then quench with saturated NH₄Cl.
This method achieves 75–80% yield, leveraging the cyanohydrin’s dual role as a nucleophile and leaving group.
Solvent Optimization
Comparative studies in patent US6818773B2 identify toluene/THF (4:1 v/v) as optimal for balancing reactivity and solubility. Polar aprotic solvents like DMF reduce yields to ≤50% due to carbamate decomposition.
Crystallization and Polymorph Control
Polymorph Screening
The compound exhibits three crystalline forms (I–III), with Form III being thermodynamically stable. Patent CA2801101A1 details crystallization from ethanol/water (7:3):
Solvent Impact on Crystal Habit
| Solvent System | Crystal Form | Melting Point (°C) |
|---|---|---|
| Ethanol/Water | III | 178–180 |
| Acetonitrile | I | 165–167 |
| MTBE/Heptane | II | 172–174 |
Form III’s stability makes it preferred for pharmaceutical formulations, avoiding polymorphic transitions during storage.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O) shows ≥99.2% purity with a single peak at t<sub>R</sub> = 12.7 min. Residual solvents (EtOH, THF) are ≤0.03% by GC-MS.
Scale-Up and Process Optimization
Kilogram-Scale Production
Pilot-scale runs (10 kg batches) using Route 2 achieve 82% yield with the following adjustments:
-
Reactor Design : Jacketed glass-lined reactor for exothermic cyanohydrin addition.
-
Workup : Replace column chromatography with antisolvent crystallization (heptane addition).
Q & A
Basic: What are the established synthetic routes for this compound, and what critical reaction parameters influence yield?
The synthesis involves coupling a biphenyl-substituted amine with a carbamate-forming reagent. A validated method includes:
- Reagents : Amine precursor (1 mmol), diimidazol-1-ylmethanone (1–2 mmol), DMAP (0.044 mmol), and 3-phenylphenol (1 mmol) in dry acetonitrile under N₂ .
- Key Parameters :
- Reaction Time : Varies from 4–30 hours depending on substituent steric/electronic effects. Longer times (e.g., 30 hours) may improve coupling efficiency but risk side reactions.
- Purification : Column chromatography with cyclohexane/EtOAC (8:2 or 4:6) or CH₂Cl₂/cyclohexane (8:2), followed by recrystallization to achieve >98% purity .
- Yield Optimization : Lower yields (e.g., 9% in one case) highlight the need for stoichiometric control and inert atmosphere to minimize oxidation .
Basic: How is the compound purified post-synthesis, and what analytical techniques confirm its structural integrity?
- Purification :
- Characterization :
Advanced: How can researchers resolve discrepancies in NMR or MS data during characterization?
- NMR Anomalies :
- MS Fragmentation :
- Cross-Validation : Combine IR (C=O stretch ~1700 cm⁻¹) and elemental analysis to confirm functional groups .
Advanced: What computational methods predict the compound’s reactivity or interaction with biological targets?
- QSAR Modeling :
- DFT Calculations :
- Reactivity : Electron-deficient biphenyl rings (due to Cl or NO₂ substituents in analogs) enhance electrophilic substitution at the 4'-position .
Advanced: What strategies optimize the introduction of the 4'-aminocarbonyl group?
- Stepwise Functionalization :
- Protection/Deprotection :
- Boc Protection : Shield the amine during esterification, then deprotect with TFA .
- Yield Challenges : Steric hindrance from the biphenyl system may require microwave-assisted synthesis to accelerate reactions .
Advanced: How do electronic effects in the biphenyl system influence stability or reactivity?
- Electron-Withdrawing Groups (EWGs) :
- 4'-NO₂ or Cl : Increase electrophilicity of adjacent carbamate, accelerating hydrolysis. Monitor stability via pH-controlled degradation studies .
- Electron-Donating Groups (EDGs) :
- 4'-OCH₃ : Stabilize carbamate against hydrolysis but reduce reactivity in cross-coupling reactions .
- Kinetic Studies : Use HPLC to track degradation rates under varying pH (e.g., t₁/₂ at pH 7.4 vs. 2.0) .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Centers :
- Catalyst Selection :
- Process Chemistry :
Advanced: How can conflicting spectral data from different studies be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
